molecular formula 2 C5H10NO4S . Ca B195499 Acamprosate calcium CAS No. 77337-73-6

Acamprosate calcium

Cat. No. B195499
CAS RN: 77337-73-6
M. Wt: 400.5 g/mol
InChI Key: BUVGWDNTAWHSKI-UHFFFAOYSA-L
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Description

Acamprosate Calcium is a prescription medication that helps people who are dependent on alcohol to abstain from drinking it . It is used along with psychosocial support and helps to prevent the cravings and urge to drink alcohol that people with alcohol use disorder experience . It’s thought that it primarily works by decreasing the excessive excitation that accompanies alcohol dependence .


Synthesis Analysis

The preparation of Acamprosate Calcium is generally based on a three-step process . A direct, scalable, one-pot procedure for the preparation of calcium acamprosate has been developed . This entails the nucleophilic opening of readily available 1,3-propanesultone with potassium acetamide in N,N-dimethylformamide solution, followed by in situ cation exchange by addition of calcium chloride at controlled pH .


Molecular Structure Analysis

Acamprosate Calcium has the molecular formula C10H20CaN2O8S2 . The molecular structure is related to biologically active amino acids such as Taurine (NH2-CH2-CH2-SO3H), Gamma-aminobutyric acid (GABA), (NH-CH2-CH2-CH2-COOH) .

Scientific Research Applications

Treatment of Alcohol Dependence

Acamprosate calcium is a well-established drug for the treatment of alcohol dependence . It is thought to stabilize the chemical balance in the brain that would otherwise be disrupted by alcohol withdrawal . It has been shown to suppress alcohol drinking in experimental animals and promote abstinence in large, well-designed trials .

2. Mechanism of Action in Alcoholism Treatment Acamprosate belongs to a small but growing group of centrally acting medications that have modest but well-supported beneficial effects in the treatment of alcohol addiction . When administered to non-dependent rats, acamprosate did not suppress alcohol consumption. However, when voluntary consumption was escalated, as happens both in experimental animals and patients following a prolonged history of physical dependence, acamprosate treatment was able to bring drinking levels back to normal, non-escalated levels .

Drug Development and Manufacturing

Acamprosate calcium is prepared through a direct, scalable, one-pot procedure entailing the nucleophilic opening of readily available 1,3-propanesultone with potassium acetamide (from acetamide and potassium tert-butoxide) in N,N-dimethylformamide solution, followed by in situ cation exchange by addition of calcium chloride at controlled pH .

Quality Testing and Assays

Acamprosate calcium is used as a USP reference standard, intended for use in specified quality tests and assays as specified in the USP compendia .

Conductometric Estimation

A simple, precise, rapid, low-cost conductometric method was developed and validated for the estimation of acamprosate calcium in pure and pharmaceutical formulation .

GABA Agonist

Acamprosate calcium is a GABA γ-aminobutyric acid agonist . This means it can bind to GABA receptors in the brain, which may be part of its mechanism of action in treating alcohol dependence.

Mechanism of Action

Target of Action

Acamprosate calcium, also known by the brand name Campral, is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) . It primarily targets the GABA-ergic system and the glutamate system within the central nervous system (CNS) .

Mode of Action

Acamprosate calcium appears to increase the activity of the GABA-ergic system and decrease the activity of glutamate within the CNS . It is thought to decrease alcohol intake by affecting calcium channels and modifying transmission along GABA and glutamine pathways in the brain . This may result in decreased positive reinforcement of alcohol intake and decreased withdrawal cravings .

Biochemical Pathways

Acamprosate calcium is thought to stabilize chemical signaling in the brain that would otherwise be disrupted by alcohol withdrawal . It likely affects the NMDA receptors and calcium channels , which are involved in the glutaminergic neuron activity . This restoration of normal glutaminergic neuron activity is believed to be one of the key biochemical pathways affected by acamprosate calcium .

Pharmacokinetics

Acamprosate calcium has a bioavailability of 11% . The elimination half-life of acamprosate calcium ranges from 20 to 33 hours . These ADME properties impact the bioavailability of acamprosate calcium, influencing its therapeutic effects.

Result of Action

Pharmacodynamic studies have shown that acamprosate calcium reduces alcohol intake in alcohol-dependent individuals . It is a safe and well-tolerated drug for patients with alcohol dependency and improves the likelihood of alcohol abstinence .

Action Environment

The efficacy of acamprosate calcium can be influenced by environmental factors such as the robustness of treatment services . For instance, acamprosate tends to work more poorly outside of Europe where treatment services are less robust . Additionally, the drug is primarily removed by the kidneys, so a dose reduction is suggested in those with moderately impaired kidneys .

Safety and Hazards

Acamprosate Calcium may cause respiratory irritation, serious eye irritation, and skin irritation . It is contraindicated in patients with severe renal impairment . If inhaled or in case of skin or eye contact, appropriate first aid measures should be taken .

Future Directions

Acamprosate Calcium is currently used for the maintenance of abstinence from alcohol in patients with alcohol dependence who are abstinent at treatment initiation . Future research directions include further understanding of the precise mechanism of action of Acamprosate , and improving the rates of adherence reported in randomised controlled clinical trials of Acamprosate .

properties

IUPAC Name

calcium;3-acetamidopropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H11NO4S.Ca/c2*1-5(7)6-3-2-4-11(8,9)10;/h2*2-4H2,1H3,(H,6,7)(H,8,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVGWDNTAWHSKI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCS(=O)(=O)[O-].CC(=O)NCCCS(=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20CaN2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77337-76-9 (Parent)
Record name Acamprosate calcium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6047529
Record name 1-Propanesulfonic acid, 3-(acetylamino)-, calcium salt (2:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acamprosate calcium

CAS RN

77337-73-6
Record name Acamprosate calcium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acamprosate calcium
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759186
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Record name 1-Propanesulfonic acid, 3-(acetylamino)-, calcium salt (2:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium(2+) 3-(acetylamino)propanesulphonate
Source European Chemicals Agency (ECHA)
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Record name ACAMPROSATE CALCIUM
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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